
Polymyxin B nonapeptide (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Polymyxin B nonapeptide (PMBN) is a derivative of polymyxin B, obtained by proteolytic removal of its terminal amino acyl residue . It is a cyclic peptide that increases the permeability of the outer membrane of Gram-negative bacteria towards hydrophobic antibiotics, probably by binding to the bacterial lipopolysaccharide (LPS) . PMBN itself does not exhibit antibacterial activity or cytotoxicity well above the 100-fold minimum inhibitory concentration of polymyxin B .
Synthesis Analysis
Polymyxin B nonapeptide is synthesized from polymyxin B by proteolytic removal of its terminal amino acyl residue . The synthesis process involves an on-resin cyclisation strategy, where the polymyxin scaffold is constructed by anchoring the side chain β-hydroxy group of the C-terminal Thr-10 residue onto a dihydropyran DHP HM resin .Molecular Structure Analysis
Polymyxin B nonapeptide is a cyclic peptide. The structure of the molecule is characterized by an exocyclic FA-Thr2-Dab3 lipodipeptide motif . The molecule is polycationic at physiological pH due to the presence of several nonproteogenic diaminobutyric acid (Dab) residues .Chemical Reactions Analysis
Polymyxin B nonapeptide can significantly enhance the effectiveness of commonly used antibiotics against only Gram-negative bacteria and their persister cells . It increases the potency of co-treated antibiotics and reduces the frequency of resistant mutant formation when used in combination with other antibiotics .Mechanism of Action
Polymyxin B nonapeptide works by increasing the permeability of the outer membrane of Gram-negative bacteria, making them more susceptible to several antibiotics . It specifically targets the lipopolysaccharides of Gram-negative bacteria . Although PMBN itself does not exhibit antibacterial activity, it can significantly enhance the effectiveness of commonly used antibiotics against only Gram-negative bacteria and their persister cells .
Future Directions
Polymyxin B nonapeptide has been shown to be effective in significantly enhancing the eradication of persister cells in Gram-negative bacteria . It has potential as a novel potentiator for antibiotics against Gram-negative bacteria . Future research could focus on further exploring the utility of PMBN in decreasing persister cells during antibiotic treatments for Gram-negative bacteria .
properties
IUPAC Name |
(2S,3R)-2-amino-N-[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H74N14O11.5C2HF3O2/c1-22(2)20-31-40(65)52-26(10-15-44)35(60)51-29(13-18-47)39(64)57-34(24(4)59)43(68)49-19-14-30(53-36(61)28(12-17-46)54-42(67)33(48)23(3)58)38(63)50-27(11-16-45)37(62)56-32(41(66)55-31)21-25-8-6-5-7-9-25;5*3-2(4,5)1(6)7/h5-9,22-24,26-34,58-59H,10-21,44-48H2,1-4H3,(H,49,68)(H,50,63)(H,51,60)(H,52,65)(H,53,61)(H,54,67)(H,55,66)(H,56,62)(H,57,64);5*(H,6,7)/t23-,24-,26+,27+,28+,29+,30+,31+,32-,33+,34+;;;;;/m1...../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIKWJLAIULVMY-YNQICIJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)N)C(C)O)CCN)CCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H79F15N14O21 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1533.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 146673007 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Ethoxypyridin-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2721025.png)

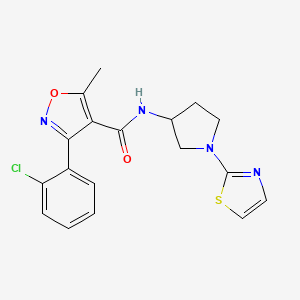
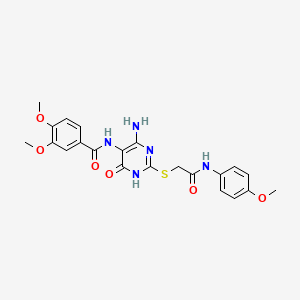
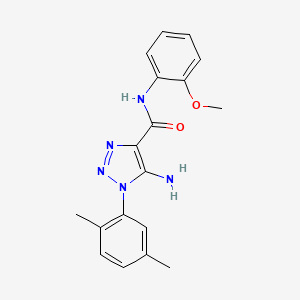
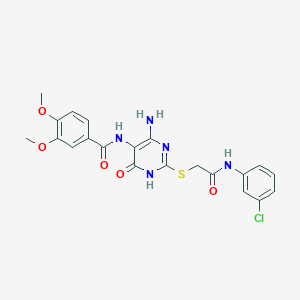

![(E)-6-(tert-butyl)-8-((4-hydroxy-3-methoxybenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2721036.png)
![N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2721037.png)
![{1-[2-(Methylsulfanyl)pyridine-4-carbonyl]pyrrolidin-2-yl}methanol](/img/structure/B2721038.png)
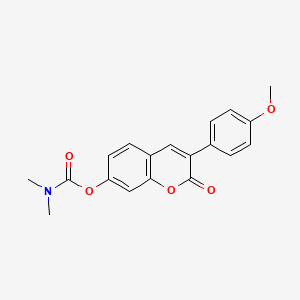
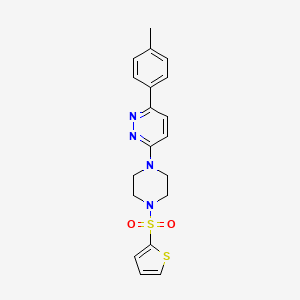

![2-[2-(2-Hydroxyethyl)-1-benzothiophen-3-yl]ethanol](/img/structure/B2721048.png)